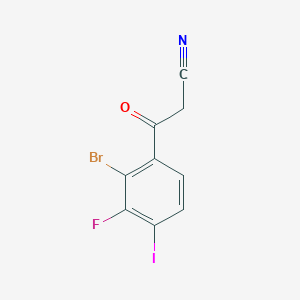
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a complex organic compound with the molecular formula C9H4BrFINO and a molecular weight of 367.94 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzoylacetonitrile precursor, followed by selective bromination, fluorination, and iodination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoylacetonitrile derivatives, which can be further utilized in different chemical applications .
科学的研究の応用
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows it to form strong bonds with various substrates, influencing their chemical and physical properties. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromo-3-fluoro-4-iodobenzene
- 2-Bromo-3-fluoro-4-iodobenzamide
Uniqueness
Compared to similar compounds, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile stands out due to its unique combination of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C9H4BrFINO |
|---|---|
分子量 |
367.94 g/mol |
IUPAC名 |
3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrFINO/c10-8-5(7(14)3-4-13)1-2-6(12)9(8)11/h1-2H,3H2 |
InChIキー |
AARNULBODOCCGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)Br)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


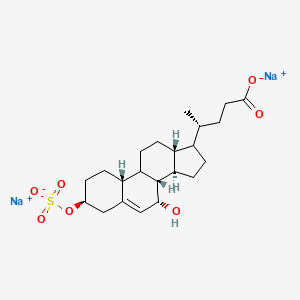
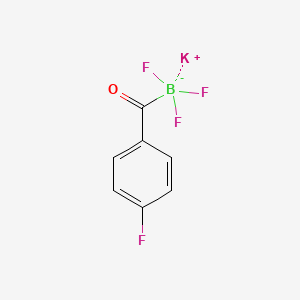
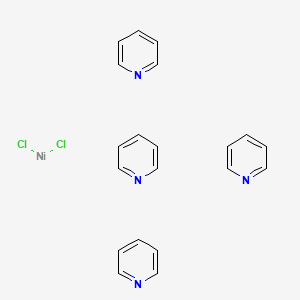
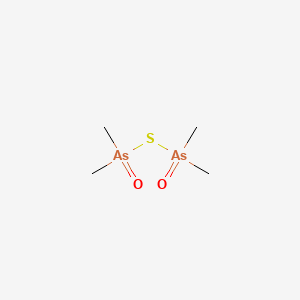
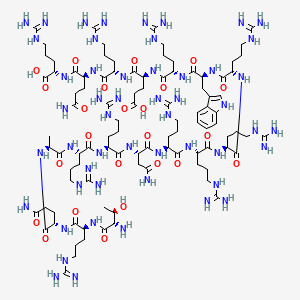
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
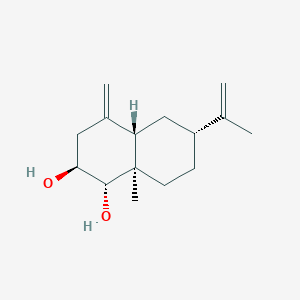
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
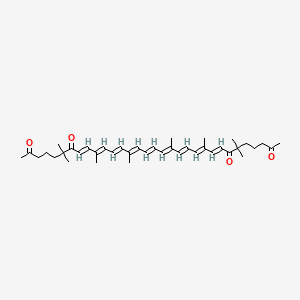
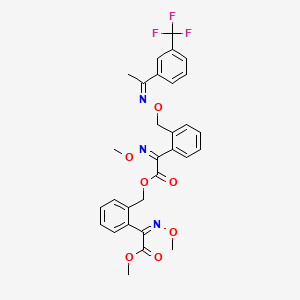
amine](/img/structure/B13435537.png)
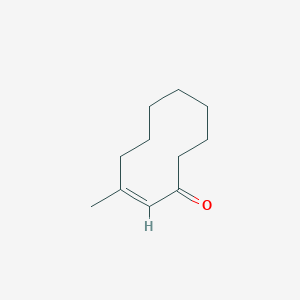
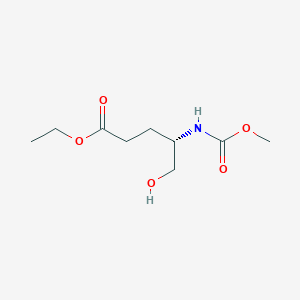
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
